molecular formula C23H22N2O5S2 B2831048 methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate CAS No. 397289-77-9

methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate

Cat. No.: B2831048
CAS No.: 397289-77-9
M. Wt: 470.56
InChI Key: KJUQURCCDLPKML-UHFFFAOYSA-N
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Description

methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidin-1-ylsulfonylbenzoyl group is particularly interesting for its potential interactions with biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonylbenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenylthiophene-2-carboxylate: Lacks the pyrrolidin-1-ylsulfonylbenzoyl group, making it less versatile in biological applications.

    5-Phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylic acid: Similar structure but lacks the methyl ester group, which can affect its solubility and reactivity.

Uniqueness

methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate is unique due to the combination of functional groups it possesses

Properties

IUPAC Name

methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-30-23(27)21-19(15-20(31-21)16-7-3-2-4-8-16)24-22(26)17-9-11-18(12-10-17)32(28,29)25-13-5-6-14-25/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUQURCCDLPKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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